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Compound of Interest

Compound Name: [D-P-CL-Phe6,leu17]-vip tfa

Cat. No.: B15606010 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with [D-P-
CL-Phe6,leu17]-vip tfa.

Frequently Asked Questions (FAQs)
Q1: What is [D-P-CL-Phe6,leu17]-vip tfa and what is its primary biological activity?

[D-P-CL-Phe6,leu17]-vip tfa is a competitive and selective antagonist of the vasoactive

intestinal peptide (VIP) receptor.[1][2][3] It has an IC50 of 125.8 nM for the VIP receptor and

does not show activity at glucagon, secretin, or GRF receptors.[1][3] This makes it a specific

tool for studying VIP-mediated signaling pathways.

Q2: What are the recommended storage conditions for [D-P-CL-Phe6,leu17]-vip tfa?

For long-term stability, it is recommended to store [D-P-CL-Phe6,leu17]-vip tfa at -20°C.[4]

Q3: What is the molecular weight and formula of [D-P-CL-Phe6,leu17]-vip?

The molecular weight of the peptide is 3342.24 g/mol , and its chemical formula is

C148H239ClN44O42.[3] The TFA salt form will have a slightly different molecular weight.

Q4: In what research areas is this peptide antagonist commonly used?
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[D-P-CL-Phe6,leu17]-vip is utilized in various research fields to investigate the physiological

roles of VIP. This includes studies on gastroenterology, immunology, and oncology. For

example, it has been used to study the VIP receptor-effector system in macrophages, its

influence on gastric hyperemia, and its effects on prostate cancer cells.[1][5]

Troubleshooting Guide: Dissolving [D-P-CL-
Phe6,leu17]-vip tfa
Researchers may occasionally face challenges when dissolving lyophilized peptides. The

following guide provides a systematic approach to solubilizing [D-P-CL-Phe6,leu17]-vip tfa.

Problem: The peptide is not dissolving in my desired solvent.

Solution Workflow:

This workflow provides a step-by-step process for dissolving the peptide, starting with the most

common and gentle solvents.
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Peptide Dissolution Workflow

Start with Lyophilized Peptide

Attempt to dissolve in sterile, distilled water (up to 1 mg/ml)

Completely Dissolved?

Solution Ready for Use

Yes

If not dissolved in water, try a dilute aqueous solution of acetic acid (e.g., 10%)

No

Completely Dissolved?

Yes

For very hydrophobic peptides, dissolve in a minimal amount of DMSO

No

Completely Dissolved?

Slowly add aqueous buffer to the DMSO concentrate to reach the final desired concentration

Yes

Consult Technical Support

No

Observe for any precipitation

No Precipitation Precipitation Occurs

Click to download full resolution via product page

Caption: A stepwise guide for dissolving [D-P-CL-Phe6,leu17]-vip tfa.
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Detailed Steps & Considerations:

Start with Water: Some sources indicate that [D-P-CL-Phe6,leu17]-vip is soluble in water up

to 1 mg/ml.[3] Therefore, this should be the first solvent to try. Use sterile, distilled water.

Acidic Solution: If the peptide does not dissolve in water, a dilute acidic solution, such as

10% acetic acid, can be attempted.[1]

Using DMSO for Hydrophobic Peptides: For peptides that are particularly hydrophobic and

do not dissolve in aqueous solutions, a small amount of dimethyl sulfoxide (DMSO) can be

used.[1]

Minimal Volume: Use the smallest amount of DMSO necessary to fully dissolve the

peptide.

Vortexing: Gentle vortexing can aid in dissolution.

Sonication: A brief sonication in a water bath can also be effective, but be cautious to

avoid heating the sample.

Dilution into Aqueous Buffer: Once the peptide is dissolved in DMSO, the solution can be

slowly diluted with your aqueous experimental buffer to the desired final concentration.[1] It is

crucial to add the buffer to the DMSO solution gradually while mixing to prevent the peptide

from precipitating out.

Important Note: The TFA (trifluoroacetate) salt form of the peptide can make it more

challenging to dissolve directly in neutral aqueous solutions. The use of a small amount of a

solubilizing agent like DMSO is a common practice.

Quantitative Data Summary
The following table summarizes the key quantitative data for [D-P-CL-Phe6,leu17]-vip.
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Parameter Value Reference

IC50 (VIP Receptor) 125.8 nM [1][2][3][4]

Molecular Weight 3342.24 [3]

Formula C148H239ClN44O42 [3]

Water Solubility Up to 1 mg/ml [3]

Purity ≥95% [3]

Experimental Protocols & Signaling Pathways
Signaling Pathway of VIP and its Antagonism by [D-P-CL-Phe6,leu17]-vip

Vasoactive Intestinal Peptide (VIP) primarily signals through G protein-coupled receptors

(GPCRs), leading to the activation of adenylyl cyclase and a subsequent increase in

intracellular cyclic AMP (cAMP).[6] In some cell types, VIP can also stimulate an increase in

intracellular calcium ([Ca2+]i).[7] [D-P-CL-Phe6,leu17]-vip acts as a competitive antagonist,

blocking VIP from binding to its receptor and thereby inhibiting these downstream signaling

events.
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VIP Signaling Pathway and Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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